Phenazoviridin

Description

This compound has been reported in Streptomyces with data available.

an antihypoxic agent; from Streptomyces sp. HR04; structure given in first source

Structure

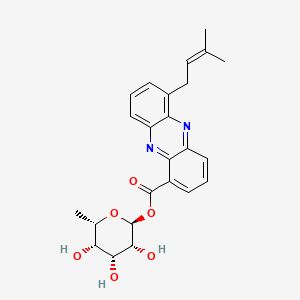

2D Structure

3D Structure

Properties

CAS No. |

155233-15-1 |

|---|---|

Molecular Formula |

C24H26N2O6 |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 6-(3-methylbut-2-enyl)phenazine-1-carboxylate |

InChI |

InChI=1S/C24H26N2O6/c1-12(2)10-11-14-6-4-8-16-18(14)25-17-9-5-7-15(19(17)26-16)23(30)32-24-22(29)21(28)20(27)13(3)31-24/h4-10,13,20-22,24,27-29H,11H2,1-3H3/t13-,20+,21+,22+,24-/m0/s1 |

InChI Key |

YYAZCIFRQFQQRH-PQILALKLSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CC3=NC4=C(C=CC=C4N=C32)CC=C(C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC3=NC4=C(C=CC=C4N=C32)CC=C(C)C)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

155233-15-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid 6-deoxy-alpha-L-talopyranose ester phenazoviridin |

Origin of Product |

United States |

Foundational & Exploratory

Phenazopyridine: A Technical Review of its Mechanism of Action and a Reassessment of its Role in Oxidative Stress

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the purported mechanism of action of Phenazopyridine as a free radical scavenger. Extensive review of the scientific literature reveals that the premise of Phenazopyridine acting as a direct free radical scavenger is not supported by evidence. In fact, this document will demonstrate that the contrary is true: a metabolite of Phenazopyridine is known to induce oxidative stress through the generation of reactive oxygen species (ROS). This guide will elucidate the established mechanism of action of Phenazopyridine and present the evidence regarding its relationship with free radicals.

Established Mechanism of Action of Phenazopyridine

Phenazopyridine is an azo dye that functions as a urinary tract analgesic.[1][2][3] It is prescribed for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs), surgical procedures, or other irritations of the lower urinary tract mucosa.[1][2][4][5][6][7]

The precise mechanism of action of Phenazopyridine is not fully understood; however, it is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract.[3][7] After oral administration, the compound is rapidly excreted by the kidneys into the urine.[3] It is during its passage through the urinary tract that it provides a local anesthetic effect, thereby alleviating discomfort.[2][3] It is important to note that Phenazopyridine does not possess any antibacterial properties and does not treat the underlying cause of a UTI.[4][5][7]

Reassessment of the Free Radical Scavenging Hypothesis

The proposition that Phenazopyridine acts as a free radical scavenger is not substantiated in the available scientific literature. Instead, evidence points towards a pro-oxidant activity of one of its metabolites.

A study published in Free Radical Research has shown that 2,3,6-triaminopyridine, a metabolite of Phenazopyridine, undergoes autoxidation at neutral pH.[8] This process leads to the generation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), both of which are reactive oxygen species.[8] The study also demonstrated that exposure of erythrocytes to this metabolite resulted in oxidative damage, evidenced by the formation of methemoglobin and depletion of glutathione.[8]

This finding suggests that the in vivo effects of Phenazopyridine may, in some instances, involve the induction of oxidative stress rather than its amelioration. The pro-oxidant activity of its metabolite, 2,3,6-triaminopyridine, is a critical consideration in the pharmacological profile of the drug.

Signaling Pathways and Experimental Workflows

Given the lack of evidence for Phenazopyridine as a free radical scavenger, there are no established signaling pathways or experimental workflows to describe such a mechanism. The primary signaling relevant to its clinical use would be related to local anesthetic action on nerve endings in the urinary tract mucosa, though the specific pathways are not well-detailed in the literature.

For clarity, a logical diagram is provided below to illustrate the actual metabolic fate of Phenazopyridine and its consequence on oxidative stress, as opposed to a hypothetical free radical scavenging pathway.

References

- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 4. Phenazopyridine (Pyridium): Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 5. Phenazopyridine: MedlinePlus Drug Information [medlineplus.gov]

- 6. drugs.com [drugs.com]

- 7. Articles [globalrx.com]

- 8. Generation of superoxide radical and hydrogen peroxide by 2,3,6-triaminopyridine, a metabolite of the urinary tract analgesic phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenazoviridin: A Technical Guide to its Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazoviridin, a naturally occurring phenazine derivative isolated from Streptomyces sp., has emerged as a molecule of significant interest due to its potent free radical scavenging and antihypoxic activities. This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activities of this compound. Detailed methodologies for its isolation and biological evaluation are presented, alongside a summary of its key physicochemical and pharmacological parameters. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces.[1] These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and redox-modulatory effects. This compound is a glycosylated phenazine derivative that has demonstrated significant potential as a protective agent against oxidative stress.[2] Its unique structure, combining a phenazine-1-carboxylic acid core with a 6-deoxy-α-L-talopyranose moiety, underpins its distinct chemical and biological properties. This guide delves into the technical details of this compound, offering a thorough examination of its scientific profile.

Structure Elucidation

The definitive structure of this compound was established as [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 6-(3-methylbut-2-enyl)phenazine-1-carboxylate through a combination of spectroscopic techniques.[2]

Spectroscopic Analysis

The structural framework of this compound was pieced together using data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. While the full spectral data from the original isolation study is not publicly available, a standard approach to elucidating such a structure would involve:

-

¹H and ¹³C NMR: To identify the chemical environments of all protons and carbons, respectively. This would reveal the presence of the phenazine core, the prenyl group, and the deoxy-sugar moiety.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the assembly of the individual structural fragments and the determination of their linkage points.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula (C₂₄H₂₆N₂O₆).[1]

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, carbonyls, and aromatic rings.

Chemical Structure

The elucidated structure reveals a phenazine-1-carboxylic acid backbone, a common scaffold in microbial secondary metabolites. A prenyl (3-methylbut-2-enyl) group is attached to the phenazine core, and a 6-deoxy-α-L-talopyranose sugar is linked via an ester bond to the carboxyl group.

Chemical Properties

The chemical properties of this compound are dictated by its composite structure, featuring an aromatic phenazine core, a reactive ester linkage, and a polar sugar moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Note: Some values are calculated or estimated based on the structure due to the unavailability of complete experimental data.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆N₂O₆ | [1] |

| Molecular Weight | 438.5 g/mol | [1] |

| Appearance | Yellowish powder | Assumed |

| Melting Point | Not available | - |

| Optical Rotation | Not available | - |

| UV-Vis λmax | Not available | - |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Assumed |

Table 1: Physicochemical Properties of this compound

Synthesis

While the total synthesis of this compound has not been reported, the synthesis of its core structure, phenazine-1-carboxylic acid, and its derivatives is well-documented. These syntheses often involve condensation reactions of substituted anilines and nitroaromatics. The subsequent glycosylation and prenylation would represent significant synthetic challenges.

A generalized workflow for the potential synthesis of this compound is depicted below.

Figure 1: Potential Synthetic Workflow for this compound. This diagram outlines a plausible, high-level synthetic route to this compound, starting from basic chemical building blocks.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity as a free radical scavenger and an antihypoxic agent.[2]

Free Radical Scavenging Activity

This compound has been shown to be a potent inhibitor of lipid peroxidation.[2] The phenazine ring system is redox-active and can participate in electron transfer reactions, which is a key mechanism for neutralizing free radicals. The presence of the prenyl group may also contribute to its antioxidant activity by enhancing its interaction with lipid membranes.

Quantitative Antioxidant Activity

| Assay | IC₅₀ (µg/mL) |

| Inhibition of Lipid Peroxidation | Not available |

Table 2: In Vitro Antioxidant Activity of this compound. Note: Specific IC₅₀ values are not available in the public domain.

Antihypoxic Activity

In animal models, this compound has demonstrated protective effects against hypoxia (low oxygen conditions).[2] This activity is likely linked to its antioxidant properties, as hypoxia can lead to an increase in the production of reactive oxygen species (ROS), causing cellular damage. By scavenging these ROS, this compound may mitigate the detrimental effects of hypoxia.

A proposed mechanism of action for the antihypoxic activity is illustrated below.

Figure 2: Proposed Mechanism of Antihypoxic Activity. this compound is hypothesized to protect cells from hypoxic damage by scavenging reactive oxygen species (ROS).

Experimental Protocols

The following are detailed, representative protocols for the isolation and biological evaluation of this compound, based on the initial report of its discovery.[2]

Isolation of this compound from Streptomyces sp.

This protocol outlines the general steps for the fermentation of the producing organism and the subsequent extraction and purification of this compound.

Figure 3: Isolation Workflow for this compound. A multi-step process involving fermentation, extraction, and chromatography is used to isolate this compound from Streptomyces sp. culture.

Detailed Protocol:

-

Fermentation: Streptomyces sp. strain HR04 is cultured in a suitable liquid medium under optimal conditions (temperature, pH, aeration) for a period sufficient to allow for the production of secondary metabolites.

-

Extraction: The culture broth is harvested and the mycelia are separated from the supernatant by centrifugation. The mycelial cake is then extracted with an organic solvent such as acetone or methanol to solubilize this compound.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water. This compound is expected to partition into the organic phase.

-

Chromatography: The organic phase is dried and concentrated, and the resulting residue is subjected to column chromatography on silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) is used to separate the components of the extract.

-

Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and spectroscopic analysis, are pooled and subjected to final purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Lipid Peroxidation Assay

This assay measures the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage caused by oxidative stress.

Protocol:

-

Preparation of Reagents: A suspension of rat brain homogenate is prepared in a suitable buffer. A solution of this compound at various concentrations is also prepared.

-

Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of an oxidizing agent, such as a ferrous salt and ascorbic acid.

-

Incubation: The reaction mixtures, containing the brain homogenate, the oxidizing agent, and different concentrations of this compound (or a vehicle control), are incubated at 37°C for a specified time.

-

Measurement of Peroxidation: The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. This is typically done by adding thiobarbituric acid (TBA) to the reaction mixture, heating to produce a colored product, and then measuring the absorbance at a specific wavelength (e.g., 532 nm).

-

Calculation of Inhibition: The percentage inhibition of lipid peroxidation by this compound at each concentration is calculated relative to the control. The IC₅₀ value (the concentration required to inhibit 50% of lipid peroxidation) is then determined.

Conclusion and Future Directions

This compound represents a promising natural product with significant therapeutic potential, particularly in the context of diseases associated with oxidative stress and hypoxia. Its unique chemical structure provides a foundation for its potent biological activities. Further research is warranted to fully elucidate its mechanism of action, to develop a scalable synthetic route, and to evaluate its efficacy and safety in preclinical and clinical studies. The detailed information provided in this technical guide is intended to facilitate and encourage these future research endeavors.

References

The Phenazoviridin Biosynthesis Pathway in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazoviridin, a prenylated phenazine glycoside, is a secondary metabolite produced by Streptomyces sp. HR04.[1] As a member of the phenazine class of natural products, it exhibits significant biological activities, including free radical scavenging.[1] The unique structural features of this compound, combining a phenazine core, a prenyl moiety, and a deoxy-sugar, make its biosynthetic pathway a subject of considerable interest for both fundamental research and potential bioengineering applications. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in actinomycetes, drawing upon established knowledge of phenazine, isoprenoid, and deoxysugar biosynthesis. While the specific biosynthetic gene cluster (BGC) for this compound in Streptomyces sp. HR04 has not been explicitly characterized in publicly available literature, a putative pathway can be constructed based on homologous systems in other actinomycetes.

Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Phenazine Core: Synthesis of the phenazine-1-carboxylic acid (PCA) scaffold from primary metabolism precursors.

-

Prenylation of the Phenazine Core: Attachment of a dimethylallyl pyrophosphate (DMAPP) group to the PCA core.

-

Glycosylation of the Prenylated Phenazine: Transfer of a 6-deoxy-L-talopyranose moiety to the prenylated phenazine intermediate.

These stages are catalyzed by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). A hypothetical organization of this BGC is presented below.

Hypothetical this compound Biosynthetic Gene Cluster

Based on known phenazine and tailoring enzyme BGCs in Streptomyces, the this compound BGC is likely to contain the following genes:

-

Core Phenazine Synthesis Genes (phz operon): Homologs of phzA, phzB, phzC, phzD, phzE, phzF, and phzG, which are responsible for the synthesis of phenazine-1-carboxylic acid (PCA) from chorismic acid.[2]

-

Prenyltransferase Gene: A gene encoding an aromatic prenyltransferase, likely belonging to the ABBA family, responsible for attaching the dimethylallyl group.[1]

-

Deoxysugar Biosynthesis Genes: A set of genes for the synthesis of dTDP-6-deoxy-L-talose from glucose-1-phosphate. This would include a dTDP-glucose synthase, a dTDP-glucose 4,6-dehydratase, a dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and a dTDP-6-deoxy-L-lyxo-4-hexulose reductase.[3][4]

-

Glycosyltransferase Gene: A gene encoding a glycosyltransferase that recognizes the prenylated phenazine and dTDP-6-deoxy-L-talose as substrates.

-

Regulatory and Resistance Genes: Genes encoding regulatory proteins for the expression of the BGC and potentially transporter proteins for resistance and export of this compound.

Core Biosynthetic Reactions and Enzymes

The proposed enzymatic reactions leading to this compound are detailed in the following sections and summarized in Table 1.

Phenazine-1-Carboxylic Acid (PCA) Biosynthesis

The biosynthesis of the phenazine core is initiated from chorismic acid, a key intermediate in the shikimate pathway. A conserved set of seven enzymes, PhzA-G, is responsible for the conversion of chorismic acid to PCA.[2]

Caption: Biosynthesis of the Phenazine-1-Carboxylic Acid (PCA) Core.

Prenylation

The prenylation of the phenazine core involves the attachment of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the PCA molecule. This reaction is catalyzed by a prenyltransferase. In Streptomyces, aromatic prenyltransferases like PpzP have been shown to catalyze the C-prenylation of phenazine derivatives.[1]

Caption: Prenylation of the Phenazine Core.

6-Deoxy-L-talose Biosynthesis and Glycosylation

The deoxy-sugar moiety of this compound, 6-deoxy-L-talopyranose, is synthesized as a nucleotide-activated sugar, likely dTDP-6-deoxy-L-talose. This multi-step pathway starts from glucose-1-phosphate.[3][4] A specific glycosyltransferase then transfers the 6-deoxy-L-talose to the prenylated phenazine acceptor.

Caption: Biosynthesis of dTDP-6-deoxy-L-talose and Final Glycosylation.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on this compound production, such as fermentation titers, specific enzyme activities, or kinetic parameters. Such data would be crucial for optimizing production and for metabolic engineering efforts.

Table 1: Proposed Enzymes in the this compound Biosynthetic Pathway

| Enzyme Class | Proposed Function in this compound Biosynthesis | Substrate(s) | Product(s) | Homologous Enzyme Example (Reference) |

| PhzE/PhzD | Conversion of chorismic acid to 2,3-dihydro-3-hydroxyanthranilic acid | Chorismic acid | 2,3-dihydro-3-hydroxyanthranilic acid | PhzE/PhzD from Pseudomonas fluorescens[2] |

| PhzA/B/F/G | Dimerization and subsequent modification to form the phenazine core | 2,3-dihydro-3-hydroxyanthranilic acid | Phenazine-1-carboxylic acid | PhzA/B/F/G from Pseudomonas fluorescens[2] |

| Prenyltransferase | Attachment of a dimethylallyl group to the phenazine core | Phenazine-1-carboxylic acid, Dimethylallyl pyrophosphate | 6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid | PpzP from Streptomyces anulatus[1] |

| dTDP-glucose synthase | Formation of dTDP-glucose | Glucose-1-phosphate, dTTP | dTDP-glucose, Pyrophosphate | RmlA |

| dTDP-glucose 4,6-dehydratase | Dehydration of dTDP-glucose | dTDP-glucose | dTDP-4-keto-6-deoxy-D-glucose | RmlB |

| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Epimerization of the deoxysugar intermediate | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-L-mannose | RmlC |

| dTDP-6-deoxy-L-lyxo-4-hexulose reductase | Reduction of the keto-deoxysugar intermediate | dTDP-4-keto-6-deoxy-L-mannose | dTDP-6-deoxy-L-talose | Tal[3] |

| Glycosyltransferase | Attachment of the deoxysugar to the prenylated phenazine | 6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid, dTDP-6-deoxy-L-talose | This compound | - |

Experimental Protocols

While specific protocols for studying this compound biosynthesis are not available, the following are detailed methodologies for key experiments commonly used in the elucidation of natural product biosynthetic pathways in actinomycetes.

Identification and Inactivation of the this compound BGC

Objective: To identify the this compound BGC and confirm its role in production through gene knockout.

Methodology:

-

Genome Sequencing: The genome of Streptomyces sp. HR04 would be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.

-

Bioinformatic Analysis: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH[5] and PRISM to identify putative secondary metabolite BGCs. The search would focus on clusters containing homologs of phz genes, an aromatic prenyltransferase, and genes for deoxysugar biosynthesis and glycosylation.

-

Gene Inactivation: A target gene within the putative BGC (e.g., a core phz gene or the prenyltransferase gene) would be inactivated using PCR-targeting-based methods (e.g., using the pKC1139 vector system) or CRISPR/Cas9-based gene editing adapted for Streptomyces.

-

Metabolite Analysis: The wild-type and mutant strains would be cultured under production conditions. The culture extracts would be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles. The absence of this compound in the mutant strain would confirm the involvement of the targeted gene and the BGC in its biosynthesis.

Caption: Workflow for BGC Identification and Functional Confirmation.

Heterologous Expression of the this compound BGC

Objective: To express the this compound BGC in a model Streptomyces host for production and pathway engineering.

Methodology:

-

BGC Cloning: The identified this compound BGC would be cloned from the genomic DNA of Streptomyces sp. HR04. This can be achieved through methods like Transformation-Associated Recombination (TAR) in yeast or by using bacterial artificial chromosome (BAC) libraries.

-

Vector Construction: The cloned BGC would be inserted into an integrative expression vector suitable for Streptomyces, such as a vector with an attP site for integration into the host chromosome. The expression of the BGC can be placed under the control of a strong, constitutive promoter (e.g., ermE*p).

-

Host Transformation: The expression construct would be introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, via protoplast transformation or intergeneric conjugation from E. coli.

-

Production Analysis: The heterologous host carrying the BGC would be fermented, and the culture extracts analyzed by HPLC and LC-MS for the production of this compound.

In Vitro Characterization of Biosynthetic Enzymes

Objective: To determine the specific function of key enzymes in the pathway, such as the prenyltransferase and glycosyltransferase.

Methodology:

-

Gene Cloning and Expression: The genes encoding the putative prenyltransferase and glycosyltransferase would be PCR amplified from the genomic DNA of Streptomyces sp. HR04 and cloned into an E. coli expression vector (e.g., pET series). The proteins would be overexpressed, often as His-tagged fusions, in an appropriate E. coli strain like BL21(DE3).

-

Protein Purification: The overexpressed proteins would be purified from the E. coli cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays:

-

Prenyltransferase Assay: The purified prenyltransferase would be incubated with PCA and DMAPP. The reaction mixture would be analyzed by HPLC and LC-MS to detect the formation of the prenylated PCA product.

-

Glycosyltransferase Assay: The purified glycosyltransferase would be incubated with the enzymatically or synthetically produced prenylated PCA and dTDP-6-deoxy-L-talose. The formation of this compound would be monitored by HPLC and LC-MS.

-

-

Kinetic Analysis: Once the enzyme activities are confirmed, kinetic parameters (Km and kcat) can be determined by varying the substrate concentrations and measuring the initial reaction rates.

Conclusion and Future Perspectives

The biosynthesis of this compound in actinomycetes presents a fascinating example of the modular assembly of complex natural products. While the precise genetic and enzymatic details in the producing strain Streptomyces sp. HR04 await elucidation, a robust hypothetical pathway can be proposed based on extensive knowledge of related biosynthetic systems. Future research, centered on the sequencing of the producer's genome and the functional characterization of the this compound BGC, will be essential to fully unravel this pathway. Such studies will not only deepen our understanding of natural product biosynthesis but also pave the way for the engineered production of novel phenazine derivatives with potentially enhanced therapeutic properties. The experimental protocols outlined in this guide provide a roadmap for these future investigations.

References

- 1. Aromatic Prenylation in Phenazine Biosynthesis: DIHYDROPHENAZINE-1-CARBOXYLATE DIMETHYLALLYLTRANSFERASE FROM STREPTOMYCES ANULATUS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 6-Deoxy-L-talose [smolecule.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Early Studies on the Antihypoxic Activity of Phenazoviridin

A comprehensive review of available scientific literature reveals no specific early studies on the antihypoxic activity of a compound named Phenazoviridin. While the name "this compound" is indexed in chemical databases such as PubChem, identifying it as a member of the phenazine class of compounds with the chemical formula C24H26N2O6, there is a notable absence of published research investigating its potential protective effects against hypoxia.[1]

This technical guide aims to address the user's query by first clarifying the identity of this compound and then exploring a similarly named compound, Phenazopyridine, to determine if a misunderstanding of the name could be the source of the inquiry. The investigation into Phenazopyridine, however, reveals a mechanism of action contrary to antihypoxic activity.

This compound: An Obscure Compound

This compound is listed in chemical databases with the Chemical Abstracts Service (CAS) number 155233-15-1.[1] It is described as having been reported in Streptomyces, a genus of bacteria known for producing a wide array of bioactive compounds.[1] Despite its documented existence, extensive searches of scientific literature databases yield no studies, early or recent, detailing any investigation into its antihypoxic properties. This suggests that either the compound has not been a subject of such research, or the studies are not available in publicly accessible records.

Phenazopyridine: A Potential Point of Confusion

Given the similarity in names, it is conceivable that the query about "this compound" may have been a misspelling of "Phenazopyridine." Phenazopyridine is a well-known azo dye used as a urinary tract analgesic to relieve symptoms such as pain, burning, and urgency.[2][3][4][5][6][7]

However, a thorough review of the pharmacological profile of Phenazopyridine reveals that it is not associated with antihypoxic activity. In fact, its use has been linked to the induction of a hypoxic state through a serious condition known as methemoglobinemia.[8][9][10][11][12]

Mechanism of Hypoxia Induction by Phenazopyridine

Methemoglobinemia is a blood disorder in which the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state.[9][10][11] This change renders the hemoglobin unable to bind and transport oxygen effectively, leading to tissue hypoxia. Several case reports have documented severe hypoxia resulting from Phenazopyridine-induced methemoglobinemia, even at therapeutic doses.[8][9][10][11]

The logical relationship leading from Phenazopyridine administration to hypoxia can be visualized as follows:

Conclusion

Based on the available scientific and medical literature, there are no early studies on the antihypoxic activity of this compound. The compound, while identified, appears to be unresearched in this context. A related compound, Phenazopyridine, not only lacks antihypoxic properties but is known to cause hypoxia as a potential adverse effect through the induction of methemoglobinemia. Therefore, a technical guide on the antihypoxic activity of this compound cannot be provided due to the absence of foundational research. Researchers interested in this area would be venturing into novel territory.

References

- 1. This compound | C24H26N2O6 | CID 3074083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]

- 7. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Perioperative Hypoxia Secondary to Phenazopyridine-induced Methemoglobinemia in an Adolescent Patient Without Renal Insufficiency or Overdose: An Unusual Case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Case of Severe Hypoxia Caused by Phenazopyridine-Induced Methemoglobinemia: A near Fatal Event from Over-the-Counter Medication Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Case of Severe Hypoxia Caused by Phenazopyridine-Induced Methemoglobinemia: A near Fatal Event from Over-the-Counter Medication Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenazopyridine associated acute interstitial nephritis and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Redox Potential of Phenazoviridin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazoviridin, known pharmaceutically as phenazopyridine, is a urinary tract analgesic. While its primary mechanism of action is understood to be a local anesthetic effect on the mucosa of the urinary tract, its electrochemical properties and redox potential are of significant interest for understanding its complete pharmacological profile, including potential off-target effects and metabolic pathways. This technical guide provides a comprehensive overview of the redox potential of this compound, summarizing key quantitative data, detailing experimental protocols for its determination, and visualizing relevant cellular signaling pathways that may be influenced by its redox activity.

Quantitative Redox Potential Data

The redox behavior of this compound has been investigated using various electrochemical techniques, primarily cyclic voltammetry (CV) and differential pulse polarography (DPP). The following tables summarize the key quantitative data obtained from these studies, providing insights into its oxidation and reduction potentials under different experimental conditions.

Table 1: Oxidation Potential of this compound

| Parameter | Value | Method | Electrode | pH | Reference |

| Oxidation Potential | 0.359 V | Not Specified | Not Specified | Not Specified | [1] |

| Peak Potential (Ep) | Varies with pH | Differential Pulse Voltammetry | Ultra Trace Graphite Electrode | 0.51-12.97 | [2] |

| Optimal pH for Determination | 12.97 (0.1 M NaOH) | Differential Pulse Voltammetry | Ultra Trace Graphite Electrode | 12.97 | [2] |

Table 2: Electrochemical Reduction Data for this compound (1) at a Scan Rate of 0.100 Vs⁻¹

| pH | -Ep (V) | ip (µA) | αna | 10⁵ D₀¹/² (cm²s⁻¹) | k⁰f,h (s⁻¹) |

| 2.56 | 0.080 | 11.20 | 0.63 | 1.80 | 1.58 x 10⁻³ |

| 4.02 | 0.175 | 10.40 | 0.61 | 1.67 | 1.01 x 10⁻⁴ |

| 5.93 | 0.310 | 10.00 | 0.61 | 1.61 | 1.25 x 10⁻⁶ |

| 7.40 | 0.415 | 9.20 | 0.61 | 1.48 | 1.12 x 10⁻⁸ |

| 8.78 | 0.510 | 8.80 | 0.61 | 1.41 | 1.11 x 10⁻¹⁰ |

| 9.62 | 0.565 | 7.80 | 0.61 | 1.25 | 1.25 x 10⁻¹¹ |

| 10.48 | 0.630 | 7.20 | 0.61 | 1.16 | 1.12 x 10⁻¹² |

Adapted from Ramachandraiah, A., et al. (2009).[3]

Experimental Protocols

The following sections detail the methodologies for determining the redox potential of this compound using cyclic voltammetry and differential pulse polarography. These protocols are synthesized from established methods and studies involving this compound and other organic compounds.[2][4][5][6][7][8][9][10][11][12]

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of species in solution.

Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of its electron transfer reactions.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

-

Working Electrodes: Glassy Carbon Electrode (GCE), Ultra Trace Graphite Electrode (UTGE)

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or graphite rod

-

This compound standard

-

Supporting electrolyte (e.g., Britton-Robinson buffer, NaOH solution)

-

Inert gas (Nitrogen or Argon) for deoxygenation

-

Volumetric flasks and pipettes

-

Polishing materials for the working electrode (e.g., alumina slurry)

Procedure:

-

Electrode Preparation:

-

Polish the working electrode (GCE or UTGE) with alumina slurry on a polishing pad to a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and sonicate in a suitable solvent (e.g., ethanol, acetone) to remove any residual polishing material.

-

Dry the electrode before use.

-

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

Prepare the supporting electrolyte solution at the desired pH.

-

In the electrochemical cell, add a specific volume of the supporting electrolyte.

-

Add an appropriate aliquot of the this compound stock solution to achieve the desired final concentration.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment in the software:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potential 1 (Switching Potential): A potential beyond the expected oxidation or reduction peak.

-

Vertex Potential 2: The potential at which the scan is reversed.

-

Scan Rate: Typically varied (e.g., 10, 25, 50, 100, 200 mV/s) to study the nature of the redox process.

-

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) and peak currents (ipa and ipc).

-

The half-wave potential (E₁/₂) can be estimated as the average of the anodic and cathodic peak potentials for a reversible system.

-

The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the reaction.

-

Differential Pulse Polarography (DPP) / Differential Pulse Voltammetry (DPV) Protocol

DPP/DPV is a highly sensitive technique for quantitative analysis and for studying the redox properties of compounds at low concentrations.

Objective: To obtain high-resolution data on the redox potentials of this compound and for its quantitative determination.

Materials and Equipment:

-

Polarograph or Potentiostat with DPV/DPP capabilities

-

Dropping Mercury Electrode (DME) or a solid working electrode (e.g., GCE, UTGE)

-

Reference Electrode (Ag/AgCl or SCE)

-

Counter Electrode (Platinum wire)

-

This compound standard

-

Supporting electrolyte (e.g., Britton-Robinson buffer, NaOH solution)

-

Inert gas (Nitrogen or Argon)

-

Volumetric glassware

Procedure:

-

Solution Preparation:

-

Prepare a series of standard solutions of this compound at different concentrations in the chosen supporting electrolyte.

-

-

Electrochemical Measurement:

-

Place the sample solution in the electrochemical cell.

-

Deoxygenate the solution with nitrogen or argon for 10-15 minutes.

-

Set the DPV/DPP parameters on the instrument:

-

Initial Potential

-

Final Potential

-

Pulse Amplitude (typically 25-100 mV)

-

Pulse Width

-

Scan Rate

-

-

Run the differential pulse voltammogram.

-

-

Data Analysis:

-

The resulting voltammogram will show peaks corresponding to the redox processes.

-

The peak potential (Ep) is related to the half-wave potential (E₁/₂) by the equation: Ep = E₁/₂ ± (Pulse Amplitude / 2).[5]

-

The peak height is proportional to the concentration of the analyte.

-

Signaling Pathways and Redox Implications

While the primary analgesic effect of this compound is topical, its chemical structure and redox activity suggest potential interactions with cellular signaling pathways.

Proposed Electrochemical Reduction Mechanism

The electrochemical reduction of this compound is believed to occur at the azo (-N=N-) group, which is a common redox-active moiety in many organic compounds. The following diagram illustrates a plausible reduction pathway.

Caption: Proposed electrochemical reduction pathway of this compound.

Inhibition of PI3K/Akt Signaling Pathway

Recent studies have identified this compound as a kinase inhibitor that can affect the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[13][14][15][16][17] This pathway is crucial for regulating cell growth, proliferation, and survival. While a direct link to its redox potential has not been established, this interaction represents a significant aspect of its molecular pharmacology.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Generation of Reactive Oxygen Species (ROS) by a Metabolite

A metabolite of this compound, 2,3,6-triaminopyridine, has been shown to autoxidize and generate reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[18] This suggests an indirect mechanism by which this compound can influence the cellular redox state, potentially leading to oxidative stress.

Caption: Generation of ROS by a metabolite of this compound.

Conclusion

The redox potential of this compound is a key parameter in its electrochemical profile. The data presented in this guide, obtained through techniques like cyclic voltammetry and differential pulse polarography, provide a foundation for understanding its electron transfer characteristics. The detailed experimental protocols offer a practical framework for researchers to conduct further investigations. While the direct link between its redox potential and its known pharmacological effects, including the inhibition of the PI3K/Akt pathway, requires more research, the ability of its metabolite to generate reactive oxygen species highlights the importance of considering its redox properties in the overall assessment of its biological activity and potential toxicities. Further studies are warranted to fully elucidate the role of this compound's redox chemistry in its therapeutic and off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. electrochemsci.org [electrochemsci.org]

- 3. researchgate.net [researchgate.net]

- 4. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Pulse Polarography - PalmSens [palmsens.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. ossila.com [ossila.com]

- 8. Experiments > F - Pulse Voltammetry > Techniques > Differential Pulse Voltammetry [help.gamry.com]

- 9. scribd.com [scribd.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. cusabio.com [cusabio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Generation of superoxide radical and hydrogen peroxide by 2,3,6-triaminopyridine, a metabolite of the urinary tract analgesic phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Cytotoxicity of Phenazoviridin: A Methodological and Data-Informed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific in-vitro cytotoxicity of Phenazoviridin is limited. This guide provides a comprehensive framework for its evaluation based on established methodologies and data from related phenazine compounds isolated from Streptomyces species. The quantitative data presented herein is illustrative and intended to serve as a template for reporting experimental findings on this compound.

Introduction

This compound, a phenazine derivative isolated from Streptomyces sp., has been identified as a potent free radical scavenger with inhibitory activity against lipid peroxidation. Its structural classification as a glycosylated phenazine suggests potential cytotoxic activities, as other compounds in this class have demonstrated effects against various cancer cell lines. This document outlines a comprehensive in-vitro strategy for the preliminary evaluation of this compound's cytotoxicity, providing detailed experimental protocols, data presentation templates, and workflow visualizations to guide researchers in this endeavor.

Quantitative Cytotoxicity Data Summary

A critical aspect of evaluating a novel compound is the quantitative assessment of its cytotoxic effects across various cell lines. The following tables are structured to present key cytotoxicity metrics for this compound. It is recommended to test the compound against a panel of cancer cell lines and at least one non-cancerous cell line to assess for selective toxicity.

Table 1: IC50 Values of this compound Across Various Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Illustrative] |

| HCT-116 | Colon Carcinoma | 48 | 15.5 |

| MCF-7 | Breast Adenocarcinoma | 48 | 22.8 |

| A549 | Lung Carcinoma | 48 | 35.2 |

| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | 48 | > 100 |

Table 2: Cell Viability Data (MTT Assay) for this compound on HCT-116 Cells

| Concentration (µM) | % Viability (Mean ± SD) [Illustrative] |

| 0 (Control) | 100 ± 4.2 |

| 1 | 95.3 ± 3.8 |

| 5 | 78.1 ± 5.1 |

| 10 | 62.5 ± 4.5 |

| 20 | 45.2 ± 3.9 |

| 50 | 21.7 ± 2.8 |

| 100 | 8.9 ± 1.5 |

Table 3: Apoptosis Induction by this compound in HCT-116 Cells (Annexin V/PI Staining)

| Treatment | % Early Apoptosis (Mean ± SD) [Illustrative] | % Late Apoptosis (Mean ± SD) [Illustrative] | % Necrosis (Mean ± SD) [Illustrative] |

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| This compound (15 µM) | 25.4 ± 2.1 | 15.8 ± 1.7 | 1.2 ± 0.4 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for key in-vitro cytotoxicity assays.

Cell Culture

-

Cell Lines: HCT-116, MCF-7, A549, HepG2, and HEK293 cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and biological pathways are crucial for clear communication of complex processes.

Caption: General workflow for in-vitro cytotoxicity screening of this compound.

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion and Future Directions

The preliminary in-vitro evaluation of this compound's cytotoxicity is a critical first step in understanding its potential as a therapeutic agent. The methodologies and frameworks presented in this guide provide a robust starting point for these investigations. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to induce cell death. Further research into its effects on a wider range of cancer cell lines and in combination with existing chemotherapeutic agents is also warranted. The data generated from these studies will be invaluable in determining the future trajectory of this compound in drug development.

The Shikimate Pathway's Crucial Contribution to Phenazine Biosynthesis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably by species of the genus Pseudomonas. These secondary metabolites are recognized for their broad-spectrum antibiotic, antitumor, and antiviral activities, making them attractive targets for drug development. The biosynthesis of the core phenazine structure is intrinsically linked to primary metabolism, specifically branching from the shikimate pathway. This guide provides an in-depth technical overview of this critical metabolic juncture, detailing the enzymatic link, regulatory mechanisms, and experimental methodologies used to study this fascinating intersection of bacterial physiology.

The Shikimate Pathway: An Overview

The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1] This seven-step pathway converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the final product of the pathway and a key branch-point intermediate.[2]

The overall transformation is as follows:

Phosphoenolpyruvate + Erythrose 4-phosphate → Chorismate

Chorismate serves as the precursor for the three aromatic amino acids and a variety of other essential molecules. The distribution of chorismate between these competing pathways is tightly regulated to meet the metabolic demands of the cell.[3]

Phenazine Biosynthesis: The Core Pathway

The biosynthesis of the foundational phenazine compound, phenazine-1-carboxylic acid (PCA), begins with the conversion of chorismate. A set of core enzymes, encoded by the phz operon (typically phzA-G), catalyzes the multi-step conversion of two molecules of a chorismate-derived precursor into the tricyclic phenazine scaffold.[4] From PCA, a variety of phenazine derivatives, such as pyocyanin, can be synthesized through the action of modifying enzymes.[5]

The Enzymatic Link: Chorismate to Phenazine Precursor

The critical link between the shikimate pathway and phenazine biosynthesis is the enzymatic conversion of chorismate into 2-amino-2-desoxyisochorismate (ADIC). This reaction is the first committed step in the phenazine biosynthetic pathway.[6]

PhzE: The Gateway Enzyme

This pivotal reaction is catalyzed by the enzyme 2-amino-2-desoxyisochorismate synthase , commonly known as PhzE . PhzE is a chorismate-utilizing enzyme that has structural and sequence homology to other enzymes in its class, such as anthranilate synthase and isochorismate synthase.[7] PhzE catalyzes the S(_{N})2" nucleophilic substitution of ammonia at the C2 position of chorismate.[7] The ammonia is typically supplied by the hydrolysis of glutamine, a reaction catalyzed by a glutamine amidotransferase domain within the PhzE enzyme.[7]

Chorismate + Glutamine → 2-amino-2-desoxyisochorismate + Glutamate + Pyruvate

Subsequent Steps in Phenazine Core Synthesis

Following the formation of ADIC by PhzE, a series of enzymatic reactions catalyzed by other Phz proteins leads to the formation of the phenazine ring structure. Notably, PhzD, an isochorismatase, hydrolyzes ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[8] Subsequently, PhzF catalyzes the isomerization of DHHA. Two molecules of the resulting product are then condensed to form the initial phenazine scaffold.[8]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of PhzE from Pseudomonas aeruginosa PAO1 have been determined, providing insight into the efficiency of the initial step of phenazine biosynthesis.

| Enzyme | Substrate | K({m}) (µM) | k({cat}) (s | Reference |

| PhzE | Chorismate | 20 ± 4 | 2.2 ± 0.2 | [7] |

| PhzE | L-glutamine | 11,000 ± 1,000 | 2.2 ± 0.2 | [7] |

| PhzE | Mg | 294 ± 22 | - | [7] |

Metabolic Flux

While precise quantitative data on the flux distribution of chorismate between the aromatic amino acid and phenazine biosynthetic pathways is still an active area of research, studies have shown that in phenazine-overproducing strains of Pseudomonas chlororaphis, there is a substantial rerouting of central carbon metabolism towards the shikimate pathway.[9] This is achieved through the upregulation of genes encoding enzymes of the shikimate pathway.[9] 13C-metabolic flux analysis has been a key technique in demonstrating this metabolic reconfiguration.[9]

| Condition | Pathway | Relative Flux Change | Reference |

| PCN-overproducing P. chlororaphis | Shikimate Pathway | Increased | [9] |

| PCN-overproducing P. chlororaphis | Glyoxylate Shunt | Activated | [9] |

| PCN-overproducing P. chlororaphis | Pentose Phosphate Pathway | Activated | [9] |

Regulatory Mechanisms

The metabolic branch point at chorismate is subject to complex regulation to ensure a balanced supply of precursors for both primary and secondary metabolism.

Regulation of the Shikimate Pathway

The primary control point of the shikimate pathway is the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS). In many bacteria, DHS is subject to feedback inhibition by the aromatic amino acids.[10] However, in some phenazine-producing pseudomonads, the DHS isozyme associated with phenazine biosynthesis (encoded by phzC) appears to be less sensitive to feedback inhibition by aromatic amino acids, which may allow for a greater flux of carbon towards phenazine production.[5]

Regulation of the phz Operon

The expression of the phz operon is tightly controlled by a complex regulatory network, which includes:

-

Quorum Sensing: In many Pseudomonas species, phenazine production is regulated by cell-density dependent signaling systems, such as the las and rhl systems in P. aeruginosa.[11]

-

Two-Component Systems: Environmental signals are often transduced through two-component regulatory systems that can modulate the expression of the phz operon.[5]

-

Cross-Regulation: In P. aeruginosa, which possesses two homologous phz operons (phz1 and phz2), there exists a complex cross-regulation between them to maintain a homeostatic balance of phenazine biosynthesis.[12]

While the influence of quorum sensing and other global regulators is well-documented, the direct transcriptional regulation of the phz operon by intermediates of the shikimate pathway or aromatic amino acids is less clear and remains an area for further investigation.

Experimental Protocols

PhzE (Aminodeoxychorismate Synthase) Enzyme Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of PhzE. The assay couples the production of glutamate to the oxidation of NADH via glutamate dehydrogenase.

Principle:

PhzE: Chorismate + L-Glutamine → ADIC + L-Glutamate

Glutamate Dehydrogenase: L-Glutamate + NAD

+The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.

Reagents:

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Chorismate stock solution (10 mM)

-

L-Glutamine stock solution (100 mM)

-

MgCl(_{2}) stock solution (100 mM)

-

NADH stock solution (10 mM)

-

α-Ketoglutarate stock solution (100 mM)

-

Glutamate dehydrogenase (GDH) solution (10 units/mL)

-

Purified PhzE enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Tris-HCl buffer

-

MgCl(_{2}) (final concentration 1 mM)

-

NADH (final concentration 0.2 mM)

-

α-Ketoglutarate (final concentration 5 mM)

-

GDH (1 unit)

-

L-Glutamine (varied concentrations for K(_{m}) determination)

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a known amount of purified PhzE enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

To determine the K(_{m}) for chorismate, keep the concentration of L-glutamine saturating and vary the concentration of chorismate.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M

cm−1−1 -

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K({m}) and V({max}).

Metabolic Flux Analysis using 13C-Labeling

This protocol provides a general workflow for conducting a 13C-based metabolic flux analysis (MFA) to quantify the carbon flux distribution between the shikimate and phenazine pathways.

Principle:

Cells are grown on a 13C-labeled carbon source (e.g., [1,2-

13Workflow:

-

Isotopic Labeling Experiment:

-

Culture Pseudomonas cells in a chemically defined minimal medium with a specific 13C-labeled substrate as the sole carbon source until isotopic and metabolic steady state is reached.

-

-

Sample Collection and Preparation:

-

Rapidly quench metabolic activity and harvest the cells.

-

Hydrolyze the biomass to obtain proteinogenic amino acids.

-

Extract and purify phenazine precursors from the culture supernatant.

-

-

Analytical Measurement:

-

Analyze the mass isotopomer distribution of the amino acids and phenazine precursors using GC-MS, LC-MS/MS, or NMR.

-

-

Metabolic Modeling and Flux Calculation:

-

Construct a stoichiometric model of the central carbon metabolism, including the shikimate and phenazine biosynthesis pathways.

-

Use the measured labeling patterns and known metabolic inputs and outputs (e.g., substrate uptake rate, biomass production rate) to constrain the model.

-

Employ specialized software (e.g., INCA, METRAN) to solve the system of equations and estimate the metabolic flux distribution.

-

Visualizations

References

- 1. iTRAQ-based quantitative proteomic analysis reveals potential factors associated with the enhancement of phenazine-1-carboxamide production in Pseudomonas chlororaphis P3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. What is allosteric regulation? Exploring the exceptions that prove the rule! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconfiguration of metabolic fluxes in Pseudomonas putida as a response to sub-lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry of Phenazine Production in Pseudomonas aeruginosa - James Parsons [grantome.com]

- 7. Expression and characterization of PhzE from P. aeruginosa PAO1: aminodeoxyisochorismate synthase involved in pyocyanin and phenazine-1-carboxylate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. Fluxomic, Metabolomic, and Transcriptomic Analyses Reveal Metabolic Responses to Phenazine-1-carboxamide Synthesized in Pseudomonas chlororaphis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of aromatic amino acid biosynthesis in phenazine-producing strains of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross-Regulation between the phz1 and phz2 Operons Maintain a Balanced Level of Phenazine Biosynthesis in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Phenazoviridin from Bacterial Fermentation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenazoviridin is a phenazine-class metabolite produced by the bacterium Streptomyces sp. HR04.[1] This document provides a detailed protocol for the isolation and purification of this compound from bacterial fermentation broth. The methodology covers fermentation, solvent extraction, and chromatographic purification steps. The protocol is intended to serve as a guide for researchers in natural product chemistry, microbiology, and drug discovery.

Data Presentation

The following tables provide a template for summarizing quantitative data during the isolation of this compound. The values presented are representative and will vary depending on the specific fermentation and purification conditions.

Table 1: Fermentation and Extraction Data

| Parameter | Value | Unit |

| Fermentation Volume | 10 | L |

| Wet Cell Weight | 500 | g |

| Dry Cell Weight | 100 | g |

| This compound Titer (in broth) | 50 | mg/L |

| Extraction Solvent | Ethyl Acetate | - |

| Extraction Volume | 10 | L |

| Crude Extract Yield | 2.5 | g |

| Extraction Efficiency | 90 | % |

Table 2: Chromatographic Purification Summary

| Purification Step | Starting Material (mg) | Product Yield (mg) | Purity (%) | Recovery (%) |

| Silica Gel Chromatography | 2500 | 800 | 60 | 32 |

| Preparative HPLC | 800 | 350 | >98 | 43.75 |

Experimental Protocols

Fermentation of Streptomyces sp. HR04

This protocol describes the cultivation of Streptomyces sp. HR04 for the production of this compound.

Materials:

-

Streptomyces sp. HR04 culture

-

Seed medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, pH 7.2

-

Production medium (per liter): 30 g glucose, 15 g soybean meal, 3 g yeast extract, 2 g CaCO₃, 4 g NaCl, pH 7.0

-

Sterile baffled flasks

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a loopful of Streptomyces sp. HR04 from a slant into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C for 48 hours with shaking at 200 rpm.

-

Production Culture: Inoculate 10 L of production medium in a fermenter with 5% (v/v) of the seed culture.

-

Fermentation: Ferment at 28°C for 7 days with aeration and agitation. Monitor pH, glucose consumption, and this compound production periodically.

Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth using an organic solvent.

Materials:

-

Fermentation broth of Streptomyces sp. HR04

-

Ethyl acetate

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction:

-

Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic layers.

-

Extract the mycelial cake with ethyl acetate and combine this extract with the supernatant extract.

-

-

Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification of this compound

This protocol outlines a two-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass column for chromatography

-

Solvents: Hexane, Ethyl Acetate, Methanol

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

-

Acetonitrile

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the silica gel and load it onto a silica gel column packed in hexane.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

Pool the this compound-rich fractions and evaporate the solvent.

-

-

Preparative HPLC:

-

Dissolve the partially purified sample in the mobile phase.

-

Purify the sample using a preparative C18 HPLC column.

-

A typical mobile phase could be a gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength specific to phenazines).

-

Collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent to obtain pure this compound.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general biosynthetic pathway for phenazine compounds.

Caption: Experimental workflow for the isolation of this compound.

Caption: Generalized phenazine biosynthesis pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Phenazopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of Phenazopyridine, a pharmaceutical compound used for its analgesic effects on the urinary tract. The described protocol is designed to separate Phenazopyridine from its potential impurities and degradation products, ensuring high purity of the final compound. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to guide researchers in achieving efficient and reliable purification.

Introduction

Phenazopyridine hydrochloride is an azo dye that provides symptomatic relief for pain associated with urinary tract infections.[1][2] Its purity is crucial for its safety and efficacy. HPLC is a powerful technique for the analysis and purification of pharmaceutical compounds.[3][4] This application note outlines a reversed-phase HPLC method tailored for the purification of Phenazopyridine, addressing the need for a well-documented and reproducible protocol in research and drug development settings. The method is designed to be selective for Phenazopyridine in the presence of its known metabolites and degradation products, such as 2,3,6-triaminopyridine (TAP).[3][4]

Experimental Protocols

This section provides detailed methodologies for the HPLC purification of Phenazopyridine.

Materials and Reagents

-

Phenazopyridine Hydrochloride (Crude)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Acetate buffer or Sodium Dihydrogen Phosphate buffer

-

Methanol (HPLC Grade)

-

0.45 µm membrane filters

Instrumentation

A standard preparative HPLC system equipped with a UV-Vis detector is suitable for this protocol. The system should include:

-

Preparative HPLC Pump

-

Autosampler or Manual Injector

-

Column Oven

-

UV-Vis Detector

-

Fraction Collector

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for Phenazopyridine purification. These conditions have been adapted from established analytical methods.[1][3][5]

| Parameter | Recommended Conditions |

| Stationary Phase (Column) | Reversed-phase C18 or RP-8, 5 µm particle size |

| Mobile Phase | Isocratic: Acetonitrile and Acetate buffer (pH 4) (1:1, v/v)[1] or Gradient: Acetonitrile and 5 mmol/L Sodium Dihydrogen Phosphate (pH 3)[5] |

| Flow Rate | 1.0 mL/min (analytical scale, can be scaled up for preparative)[1][3][5] |

| Detection Wavelength | 280 nm, 360 nm, or 370 nm[1][3][5] |

| Injection Volume | 20 - 50 µL (analytical scale, adjust for preparative scale)[1][5] |

| Column Temperature | Ambient (20-30°C)[1] |

Sample Preparation

-

Accurately weigh a portion of the crude Phenazopyridine hydrochloride powder.

-

Dissolve the powder in a minimal amount of hot distilled water, followed by sonication to ensure complete dissolution.[1]

-

Dilute the solution with the mobile phase to achieve the desired concentration.

-

Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.[5]

Purification Protocol

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (mobile phase only) to ensure the system is clean.

-

Inject the prepared Phenazopyridine sample onto the column.

-

Monitor the chromatogram at the selected wavelength. Phenazopyridine should elute as a distinct peak.

-

Collect the fraction corresponding to the Phenazopyridine peak using a fraction collector.

-

Analyze the collected fraction for purity using an analytical HPLC method.

-

Pool the pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified Phenazopyridine.

Data Presentation

The following table summarizes typical retention times and detection wavelengths for Phenazopyridine and a key metabolite, providing a basis for method development and peak identification.

| Compound | Typical Retention Time (min) | Optimal Detection Wavelength (nm) |

| Phenazopyridine (PAP) | ~4.0 - 6.0 | 280, 360, 370[1][3][5] |

| 2,3,6-triaminopyridine (TAP) | Varies based on conditions | 280[3] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the HPLC Purification of Phenazopyridine.

Logical Relationship of Purification Steps

Caption: Logical Steps in the Phenazopyridine Purification Process.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible protocol for the purification of Phenazopyridine. By following the outlined experimental procedures and utilizing the provided chromatographic conditions, researchers can achieve high purity of the target compound, which is essential for subsequent research and development activities. The presented workflows and data tables serve as a practical guide for the implementation of this purification method.

References

- 1. jfda-online.com [jfda-online.com]

- 2. CN102256486A - Phenazopyridine compounds - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

Application Note: A Cell-Based Assay for Evaluating the Antioxidant Activity of Phenazoviridin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby mitigating oxidative damage.[3][4] Phenazoviridin, a phenazine compound sourced from Streptomyces, presents a chemical structure that suggests potential biological activity.[5] Phenazine compounds, as a class, are known for their diverse biological activities. This application note provides a comprehensive suite of protocols to investigate the potential antioxidant activity of this compound using cell-based assays.

The described methodologies will enable researchers to:

-

Quantify the ability of this compound to mitigate intracellular ROS levels.

-

Assess the protective effects of this compound against lipid peroxidation.

-

Determine the impact of this compound on the activity of key antioxidant enzymes.

-

Investigate the potential of this compound to modulate the Nrf2-ARE signaling pathway, a master regulator of the cellular antioxidant response.[5][6]

Experimental Overview

This application note details a tiered approach to characterizing the antioxidant potential of this compound. The workflow is designed to first establish its efficacy in reducing general oxidative stress and then to probe its specific molecular mechanisms of action.

Caption: Experimental workflow for assessing this compound's antioxidant activity.

Data Presentation

All quantitative data should be summarized in the following tables for clear interpretation and comparison.

Table 1: Effect of this compound on Intracellular ROS Levels

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % ROS Inhibition |

| Vehicle Control | - | 0 | |

| Positive Control (e.g., N-acetylcysteine) | |||

| This compound | |||

Table 2: Effect of this compound on Lipid Peroxidation

| Treatment Group | Concentration (µM) | Malondialdehyde (MDA) Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |

| Vehicle Control | - | 0 | |

| Positive Control (e.g., Trolox) | |||

| This compound | |||

Table 3: Effect of this compound on Antioxidant Enzyme Activity

| Treatment Group | Concentration (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |

| Vehicle Control | - | |||

| This compound | ||||

Table 4: Effect of this compound on Nrf2-ARE Pathway Activation

| Treatment Group | Concentration (µM) | ARE-Luciferase Activity (Fold Change) | Nrf2 Nuclear Localization (Fold Change) |

| Vehicle Control | - | 1.0 | 1.0 |

| Positive Control (e.g., Sulforaphane) | |||

| This compound | |||

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: A human cell line relevant to oxidative stress studies, such as HepG2 (human liver cancer cell line) or ARPE-19 (human retinal pigment epithelial cells), is recommended.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

-